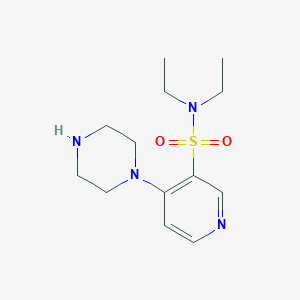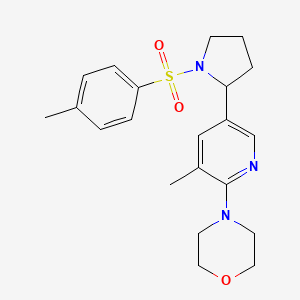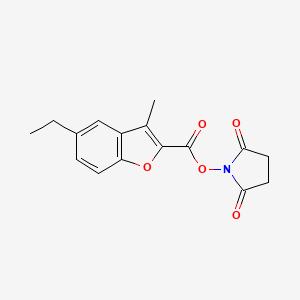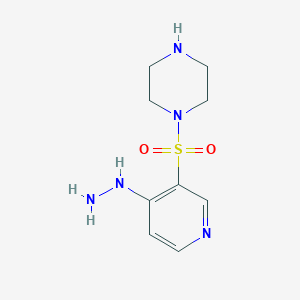
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further connected to a sulfonyl group and a piperazine ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 4-hydrazinylpyridine with sulfonyl chloride, followed by the introduction of a piperazine ring. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl group. The process can be summarized as follows:
Step 1: Reaction of 4-hydrazinylpyridine with sulfonyl chloride in the presence of triethylamine.
Step 2: Introduction of the piperazine ring through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Azo compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group enhances the compound’s solubility and stability, allowing it to effectively reach its targets. The piperazine ring provides structural rigidity, facilitating the compound’s binding to its molecular targets.
Comparison with Similar Compounds
1-(4-Pyridyl)piperazine: Shares the pyridine and piperazine rings but lacks the hydrazinyl and sulfonyl groups.
1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine: Similar structure with an ethyl group instead of a hydrogen atom.
Uniqueness: 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine is unique due to the presence of both hydrazinyl and sulfonyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N5O2S |
|---|---|
Molecular Weight |
257.32 g/mol |
IUPAC Name |
(3-piperazin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H15N5O2S/c10-13-8-1-2-12-7-9(8)17(15,16)14-5-3-11-4-6-14/h1-2,7,11H,3-6,10H2,(H,12,13) |
InChI Key |
NRPYNKKPSKGKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)
![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)
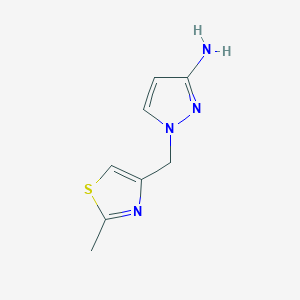
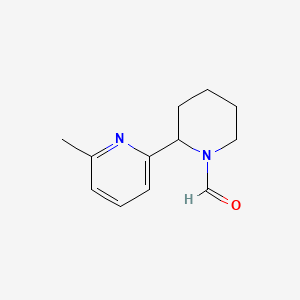
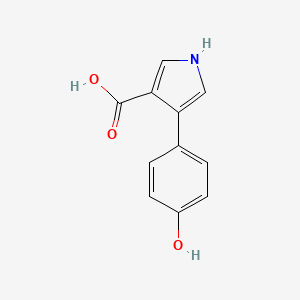
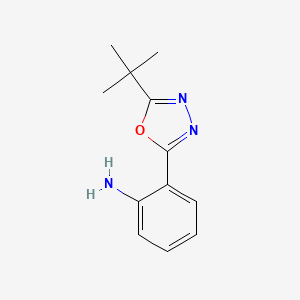
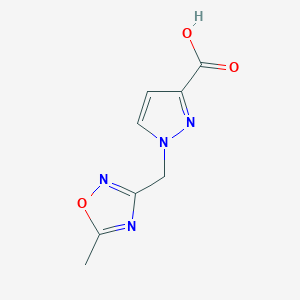
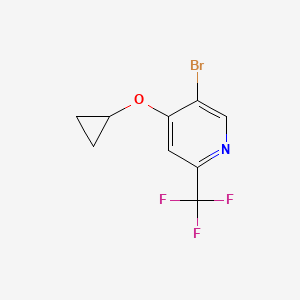
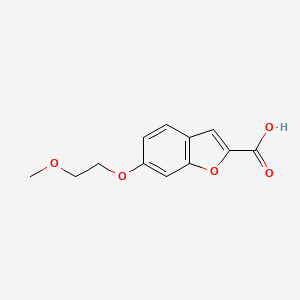

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
